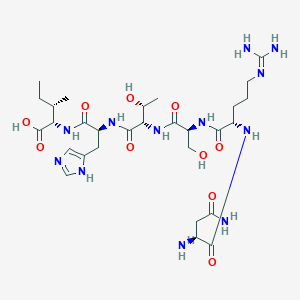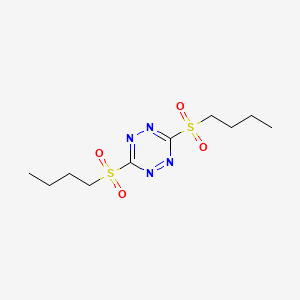![molecular formula C12H15NO4S B14192938 Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate CAS No. 920504-56-9](/img/structure/B14192938.png)
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group.
Amination: The sulfonylated product is then reacted with an amine, such as methylamine, to form the sulfonamide.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl p-tolyl sulfone
- p-Tolyl methyl sulfone
- 1-Methyl-4-(methylsulfonyl)benzene
Uniqueness
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is unique due to the presence of both the sulfonyl and but-2-enoate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for diverse applications in various fields .
Propriétés
Numéro CAS |
920504-56-9 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
methyl 4-[(4-methylphenyl)sulfonylamino]but-2-enoate |
InChI |
InChI=1S/C12H15NO4S/c1-10-5-7-11(8-6-10)18(15,16)13-9-3-4-12(14)17-2/h3-8,13H,9H2,1-2H3 |
Clé InChI |
KYPVDTNZRXNKDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)

![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)





![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
